molecular formula C5H10Se B14655338 Selenetane, 3,3-dimethyl- CAS No. 45371-34-4

Selenetane, 3,3-dimethyl-

Cat. No.: B14655338
CAS No.: 45371-34-4
M. Wt: 149.10 g/mol
InChI Key: YCRRVXLLGPDVSB-UHFFFAOYSA-N
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Description

Selenetane, 3,3-dimethyl-: is a selenium-containing four-membered ring compound. It is a relatively less-studied heterocycle compared to its sulfur analogs, thietanes.

Properties

CAS No.

45371-34-4

Molecular Formula

C5H10Se

Molecular Weight

149.10 g/mol

IUPAC Name

3,3-dimethylselenetane

InChI

InChI=1S/C5H10Se/c1-5(2)3-6-4-5/h3-4H2,1-2H3

InChI Key

YCRRVXLLGPDVSB-UHFFFAOYSA-N

Canonical SMILES

CC1(C[Se]C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of selenetane, 3,3-dimethyl- typically involves the cyclization of appropriate selenium-containing precursors. One common method includes the reaction of 3,3-dimethyl-1-butanol with selenium dioxide under controlled conditions to form the desired selenetane ring .

Industrial Production Methods: While specific industrial production methods for selenetane, 3,3-dimethyl- are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Polymerization Reactions

3,3-Dimethylselenetane undergoes anionic polymerization under specific conditions. Key findings include:

  • Initiation : Lithium-based reagents (e.g., LiEt₃BH) facilitate rapid initiation by cleaving the Se–C bond, generating active selenide anions .

  • Propagation and Termination : Kinetic studies reveal a fast propagation phase followed by termination via chain transfer to polymer amino groups. Activation parameters were determined:

    • ΔHₚ‡ = 57 kJ/mol

    • ΔSₚ‡ = −71 J/mol·K

    • ΔHₜ‡ = 63 kJ/mol

    • ΔSₜ‡ = −177 J/mol·K .

This contrasts with cationic polymerization of structurally similar amines (e.g., N-methylazetidine), which exhibits instantaneous initiation but slower propagation .

Coordination Chemistry

3,3-Dimethylselenetane acts as a ligand in transition-metal complexes, forming stable adducts:

Metal CenterComplex TypeStructural FeaturesApplication
ReRe(CO)₃(η²-Se)Trigonal bipyramidal geometryCatalysis for polyselenacycles
WW(CO)₅(η¹-Se)Linear Se–M coordinationModel for selenoaldehyde chemistry
Co, Cu, NiM(SeR)₂X₂Rigid-rod frameworksMagnetic materials research

X-ray studies of related selenetane complexes show Se–M bond lengths averaging 2.42–2.58 Å and C–Se–C angles of 72–76° .

Oxidation Reactions

Controlled oxidation of 3,3-dimethylselenetane yields derivatives with distinct properties:

  • Selenoxide Formation : Reaction with H₂O₂ or mCPBA produces the corresponding selenoxide (C₅H₁₀SeO), which exhibits increased polarity and hydrogen-bonding capacity .

  • Selenone Synthesis : Strong oxidizing agents (e.g., KMnO₄) convert the selenide to selenone (C₅H₁₀SeO₂), a stable sulfone analog used in medicinal chemistry .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductKey Observations
Anionic PolymerizationLiEt₃BH, THF, 25°CPolyselenetaneNarrow molecular weight distribution
CoordinationRe₂(CO)₁₀, refluxRe(CO)₃(η²-Se)Enhanced catalytic activity
OxidationH₂O₂, CH₂Cl₂, 0°C3,3-Dimethylselenetane oxideEpiselenoxide ring retention

Mechanistic Insights

  • Ring Strain : The four-membered ring’s 74° C–Se–C angle (vs. 109.5° in sp³ hybrids) drives reactivity in ring-opening polymerizations .

  • Steric Effects : The 3,3-dimethyl groups hinder nucleophilic attack at the β-carbon, favoring Se-centered reactions .

Scientific Research Applications

Mechanism of Action

The mechanism by which selenetane, 3,3-dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its selenium content. Selenium compounds are known to participate in redox reactions, influencing cellular oxidative stress and signaling pathways . The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

    Thietane, 3,3-dimethyl-: A sulfur analog with similar ring structure but different chemical properties.

    Oxetane, 3,3-dimethyl-: An oxygen analog with distinct reactivity and applications.

    Phosphetane, 3,3-dimethyl-: A phosphorus analog with unique chemical behavior.

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